5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride
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Overview
Description
5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a butoxy group at position 5, a phenyl group at position 1, and a carbonyl chloride group at position 3. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. The reaction conditions often include refluxing in a suitable solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach to streamline the process and improve yield. This method can include the use of catalysts such as silver or copper to facilitate the cyclization and functionalization steps . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, β-diketones, and β-ketoesters for the initial cyclization, and various nucleophiles for substitution reactions . The reactions are typically carried out under reflux conditions in solvents like toluene or dichloromethane .
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, oxides, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The presence of the butoxy and phenyl groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
3-Ethoxycarbonyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate: A closely related compound with an ethoxycarbonyl group instead of butoxy.
Uniqueness
5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butoxy group at position 5 and the carbonyl chloride group at position 3 make it a versatile intermediate for further functionalization and application in various fields .
Properties
CAS No. |
53960-14-8 |
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Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
5-butoxy-1-phenylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C14H15ClN2O2/c1-2-3-9-19-13-10-12(14(15)18)16-17(13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |
InChI Key |
UVAKURBMSHERJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
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